4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-13-6-4-12(5-7-13)17(23)21-19-20-16-14(8-9-15(16)26-19)18(24)22-10-2-3-11-22/h4-7,14H,2-3,8-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYTXBNHOYDNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
This compound features a methoxy group, a pyrrolidine carbonyl moiety, and a cyclopentathiazole ring, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrrolidine rings have shown activity against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Compounds featuring the pyrrolidine and thiazole frameworks are often evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown promising results with IC values indicating potent inhibition . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Potential
The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies have revealed that certain thiazole-containing compounds can induce apoptosis in cancer cells by disrupting mitochondrial function . Although specific studies on this compound are lacking, its structural analogs have shown promise as anticancer agents.
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Interactions : Similar compounds have been shown to interact with target proteins via hydrogen bonding and hydrophobic interactions.
- Enzymatic Pathways : Inhibition of key enzymes involved in metabolic pathways can lead to altered cellular processes, contributing to antimicrobial and anticancer effects.
Case Studies
While direct case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
- Antibacterial Studies : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds showed IC values ranging from 0.63 µM to 6.28 µM against various strains .
- Enzyme Inhibition Research : Another study reported that certain thiazole derivatives effectively inhibited urease activity with IC values significantly lower than standard drugs .
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research has indicated that compounds similar to 4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Molecules examined the synthesis of novel thiazole derivatives and their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the thiazole structure could enhance antitumor activity, highlighting the importance of structural diversity in drug design .
2. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting specific pathways involved in disease progression. The inhibition of enzymes such as kinases and proteases can lead to therapeutic effects in conditions like cancer and inflammation.
Case Study:
Research on pyrazolo[1,5-a]pyrimidine derivatives has shown their effectiveness as selective protein inhibitors. These compounds demonstrated potent inhibition against various enzymes involved in tumor growth and metastasis . The structural similarities suggest that this compound may exhibit comparable inhibitory effects.
Pharmacological Applications
1. Central Nervous System Disorders
Compounds with similar structures have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. The modulation of neurotransmitter systems could provide therapeutic benefits.
2. Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Research into thiazole derivatives has shown promise against various bacterial strains, indicating that this compound may also possess similar properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other heterocyclic derivatives, particularly those involving thiazole and benzamide frameworks. Key comparisons include:
Spectroscopic and Computational Insights
- IR Spectroscopy : The target compound’s amide C=O and thiazole C-S bands would align with those observed in compound 74 (amide C=O at ~1660–1680 cm⁻¹) and triazoles (C=S at ~1247–1255 cm⁻¹) .
- Molecular Docking : AutoDock4 simulations (as applied in ) could predict enhanced binding affinity for the target compound due to the pyrrolidine-1-carbonyl group, which may engage in hydrogen bonding with receptor sites, compared to the cyclopropane group in compound 74 .
Pharmacological and Physicochemical Properties
- Lipophilicity : The pyrrolidine-1-carbonyl group in the target compound likely increases logP compared to the benzodioxole and cyclopropane groups in compound 74, enhancing blood-brain barrier penetration.
- Bioactivity: The methoxy group on the benzamide could confer antioxidant or anti-inflammatory properties, as seen in structurally related polyphenols. In contrast, sulfonyl-containing triazoles [7–9] exhibit broader antimicrobial activity .
Limitations and Contradictions
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Key parameters include reaction temperature (typically 60–80°C for cyclocondensation), solvent choice (polar aprotic solvents like DMF or ethanol), and pH control (acidic/basic conditions for selective amide bond formation). For example, thiourea and α-haloketones are used for thiazole ring formation under reflux conditions . Monitoring via Thin Layer Chromatography (TLC) and iterative adjustments to stoichiometric ratios (e.g., 1:1 to 1:1.2 for coupling reactions) are recommended to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm for benzamide), pyrrolidine carbonyl (δ ~170 ppm), and cyclopenta-thiazol protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How can researchers mitigate common side reactions during synthesis?
- Methodological Answer : Common issues include over-oxidation of thiazole rings and undesired cyclization. Strategies include:
- Using mild oxidizing agents (e.g., H₂O₂ instead of KMnO₄) .
- Introducing protecting groups (e.g., Boc for amines) during multi-step syntheses .
- Optimizing reaction time (e.g., ≤12 hours for cyclocondensation) to prevent decomposition .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize reaction parameters for this compound?
- Methodological Answer : Use factorial designs to screen variables (temperature, solvent, catalyst loading) and response surface methodology (RSM) to model interactions. For example, a Central Composite Design (CCD) with 3–5 center points can identify optimal conditions for cyclopenta-thiazol formation while minimizing byproducts. Statistical software (e.g., JMP, Minitab) is used to analyze yield/purity trade-offs .
Q. What computational approaches are effective in predicting reaction pathways or biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for cyclization steps and predict regioselectivity .
- Molecular Docking : Virtual screening against targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .
- Machine Learning : Train models on existing SAR data (e.g., IC₅₀ values of analogs) to predict bioactivity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping cyclopenta-thiazol signals .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrrolidine → piperidine) and test against biological targets (e.g., kinases, antimicrobial assays) .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzamide hydrogen-bond acceptors) using software like MOE or Phase .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC-UV/PDA .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models) match experimental conditions (e.g., buffer pH) .
- Validate Assay Conditions : Confirm target protein purity and ligand solubility (e.g., DMSO tolerance ≤1%) .
- Synergistic Modeling : Combine docking with molecular dynamics (MD) simulations to account for protein flexibility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
